molecular formula C12H16N4OSi B14421471 1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-22-1

1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one

Cat. No.: B14421471
CAS No.: 84655-22-1
M. Wt: 260.37 g/mol
InChI Key: PULHJIHQUIHMPP-UHFFFAOYSA-N
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Description

1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a chemical compound that features a phenyl group, a tetrazole ring, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves the reaction of phenylacetylene with trimethylsilyl azide under specific conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the tetrazole ring. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-throughput screening and process optimization tools can further enhance the efficiency and cost-effectiveness of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and trimethylsilyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Production of phenyl alcohols or amines.

    Substitution: Generation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves interactions with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to target proteins, while the trimethylsilyl group can improve its stability and solubility. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-trimethylsilylacetylene: Shares the trimethylsilyl and phenyl groups but lacks the tetrazole ring.

    1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsiloxy group instead of the tetrazole ring.

    N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Features a similar trimethylsilyl substitution but with a different core structure.

Uniqueness

1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the phenyl, trimethylsilyl, and tetrazole groups makes this compound versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

84655-22-1

Molecular Formula

C12H16N4OSi

Molecular Weight

260.37 g/mol

IUPAC Name

1-phenyl-2-(5-trimethylsilyltetrazol-2-yl)ethanone

InChI

InChI=1S/C12H16N4OSi/c1-18(2,3)12-13-15-16(14-12)9-11(17)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

PULHJIHQUIHMPP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NN(N=N1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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